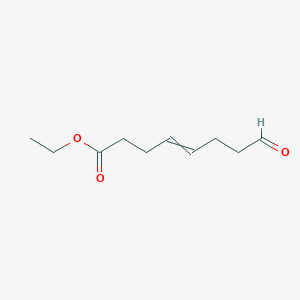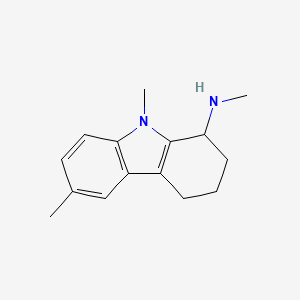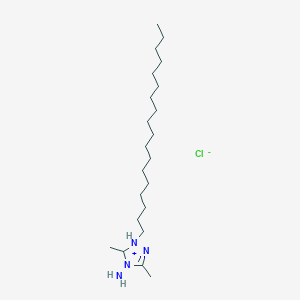
4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes an octadecyl chain, making it highly lipophilic. The presence of the triazole ring imparts significant chemical stability and biological activity, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3,5-dimethyl-1-octadecyl-1H-1,2,4-triazole with hydrochloric acid to form the chloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes the formation of the triazole ring followed by the introduction of the octadecyl chain through alkylation reactions. The final step involves the conversion of the triazole derivative to its chloride salt using hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the triazole ring.
Reduction: Dihydro derivatives of the triazole.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with biological membranes due to its lipophilic nature. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the triazole ring can interact with various enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
- 4-Amino-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol
Comparison: Compared to these similar compounds, 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its long octadecyl chain, which imparts higher lipophilicity and membrane-disrupting capabilities. This structural feature enhances its potential as a surfactant and antimicrobial agent, making it more effective in certain applications.
Propiedades
Número CAS |
59944-41-1 |
|---|---|
Fórmula molecular |
C22H47ClN4 |
Peso molecular |
403.1 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-octadecyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C22H46N4.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-22(3)26(23)21(2)24-25;/h22H,4-20,23H2,1-3H3;1H |
Clave InChI |
HPQGPNMPRMFXPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[NH+]1C(N(C(=N1)C)N)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


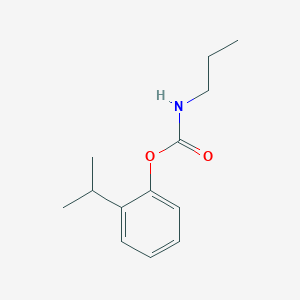
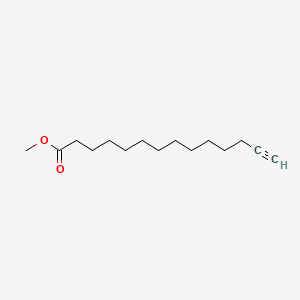
![Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14613913.png)

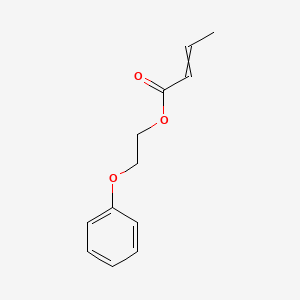


![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
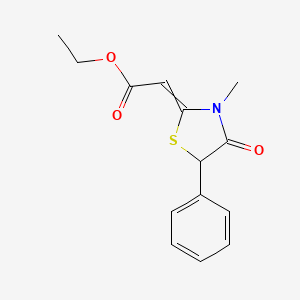
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
